Phenyl laurate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

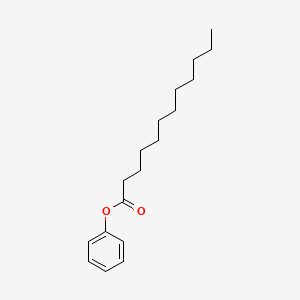

Structure

3D Structure

Properties

IUPAC Name |

phenyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-13-16-18(19)20-17-14-11-10-12-15-17/h10-12,14-15H,2-9,13,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPORCTAUIXXZAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063367 | |

| Record name | Phenyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4228-00-6 | |

| Record name | Phenyl dodecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4228-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanoic acid, phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004228006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical characteristics of phenyl laurate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl laurate, also known as phenyl dodecanoate, is the ester formed from the reaction of phenol and lauric acid. As a member of the fatty acid ester family, it possesses lipophilic characteristics that make it a subject of interest in various scientific and industrial fields, including organic synthesis and pharmaceutical sciences. This technical guide provides an in-depth overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential applications in drug development.

Physical and Chemical Characteristics

This compound is a white, waxy solid at room temperature.[1] Its properties are dictated by the presence of a long, 12-carbon aliphatic chain from lauric acid and an aromatic phenyl group. This combination imparts a significant nonpolar character to the molecule.

Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Identifiers | ||

| IUPAC Name | phenyl dodecanoate | [2] |

| CAS Number | 4228-00-6 | [2] |

| Molecular Formula | C₁₈H₂₈O₂ | [2] |

| InChIKey | ZPORCTAUIXXZAI-UHFFFAOYSA-N | [2] |

| Physical Properties | ||

| Molecular Weight | 276.41 g/mol | [2] |

| Melting Point | 24.5 °C | [3] |

| Boiling Point | 192-195 °C at 4 Torr | |

| Density | 0.9443 g/cm³ at 20 °C | |

| Solubility | ||

| Water | Insoluble (estimated 0.04716 mg/L at 25 °C) | |

| Organic Solvents | Soluble in many organic solvents | [4] |

| Spectroscopic Data | ||

| ¹³C NMR | Data available in spectral databases | [2] |

| Mass Spectrometry | GC-MS data available in spectral databases | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of this compound via Fischer Esterification

The most common method for synthesizing this compound is the Fischer esterification of lauric acid with phenol, using an acid catalyst to drive the reaction.[1]

Materials:

-

Lauric acid (dodecanoic acid)

-

Phenol

-

Concentrated sulfuric acid (H₂SO₄) or a blend of boric acid and sulfuric acid[5]

-

Anhydrous toluene or xylene (as solvent, optional for Dean-Stark apparatus)

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus (optional, for water removal)

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Reactant Setup: In a round-bottom flask, combine lauric acid and phenol. A slight excess of lauric acid (e.g., 1.1 equivalents) can be used to ensure complete conversion of the phenol.[1]

-

Solvent and Catalyst Addition: If using a Dean-Stark apparatus, add a suitable solvent like toluene or xylene to the flask. Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5% by weight of the reactants).[1]

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction temperature will depend on the solvent used. If a Dean-Stark trap is employed, water will be collected as an azeotrope, driving the equilibrium towards the ester product. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC or the cessation of water collection), cool the mixture to room temperature.

-

Neutralization: Transfer the reaction mixture to a separatory funnel and wash it with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Caution should be exercised due to potential CO₂ evolution.

-

Aqueous Wash: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.

Synthesis workflow for this compound.

Purification of this compound

The crude this compound can be purified by recrystallization or column chromatography.

Recrystallization Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for esters include ethanol, or mixtures like hexane/ethyl acetate.[6]

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Drying: Wash the crystals with a small amount of cold solvent and dry them in a vacuum oven.

Column Chromatography Protocol:

-

Stationary Phase: Use silica gel as the stationary phase. A phenyl column can also be effective for separating aromatic compounds.[7][8]

-

Mobile Phase: Select an appropriate eluent system, typically a mixture of a nonpolar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by TLC analysis.

-

Packing and Loading: Pack the column with the silica gel slurry. Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen mobile phase, collecting fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure this compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Recrystallization workflow for this compound.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group and the aliphatic protons of the lauryl chain.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the aromatic carbons, and the carbons of the alkyl chain. Predicted ¹³C NMR data for similar esters can be found in online databases.[9][10][11]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the ester carbonyl group (C=O) around 1760 cm⁻¹, and C-O stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Common fragmentation for esters includes cleavage at the C-O bond and rearrangement reactions.[12][13]

Chemical Reactivity: Hydrolysis

Like other esters, this compound can undergo hydrolysis to yield its constituent carboxylic acid (lauric acid) and alcohol (phenol). This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and is an equilibrium process. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that proceeds via nucleophilic acyl substitution. The hydroxide ion attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate salt and phenol.

Base-catalyzed hydrolysis of this compound.

Applications in Drug Development

Fatty acid esters are widely used in pharmaceutical formulations as excipients. Due to its lipophilic nature, this compound has potential applications in drug delivery, particularly in topical and transdermal systems.

Skin Penetration Enhancer

The stratum corneum, the outermost layer of the skin, serves as a significant barrier to the absorption of many drugs.[14] Chemical penetration enhancers are compounds that can reversibly disrupt the highly ordered structure of the stratum corneum, thereby facilitating the transport of active pharmaceutical ingredients (APIs) across the skin.[14]

Fatty acid esters, due to their structural similarity to the lipids in the stratum corneum, can integrate into the lipid bilayers. This intercalation disrupts the tight packing of the lipids, increasing their fluidity and reducing the diffusional resistance of the skin barrier. This allows for enhanced permeation of the drug. While specific studies on this compound as a penetration enhancer are limited, its physicochemical properties are consistent with those of other fatty acid esters known to have this effect.[14]

Mechanism of skin penetration enhancement.

Conclusion

This compound is a well-defined organic ester with a range of interesting physical and chemical properties. Its synthesis is straightforward via Fischer esterification, and it can be purified using standard laboratory techniques. While its primary role has been in organic synthesis, its lipophilic character suggests potential applications in pharmaceutical sciences, particularly as an excipient in topical and transdermal drug delivery systems to enhance the permeation of active ingredients. Further research into its specific effects on skin permeability and its formulation compatibility would be valuable for fully realizing its potential in drug development.

References

- 1. biosynce.com [biosynce.com]

- 2. This compound | C18H28O2 | CID 77903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. phenyl dodecanoate [stenutz.eu]

- 4. 4228-00-6(Phenyl dodecanoate) | Kuujia.com [kuujia.com]

- 5. US3772389A - Process for the synthesis of phenyl esters - Google Patents [patents.google.com]

- 6. Tips & Tricks [chem.rochester.edu]

- 7. lcms.cz [lcms.cz]

- 8. pharmagrowthhub.com [pharmagrowthhub.com]

- 9. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0074460) [np-mrd.org]

- 10. 4-NITROthis compound(1956-11-2) 13C NMR spectrum [chemicalbook.com]

- 11. NP-MRD: Showing NP-Card for Lauric acid, methyl ester (NP0074460) [np-mrd.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Enhancement strategies for transdermal drug delivery systems: current trends and applications - PMC [pmc.ncbi.nlm.nih.gov]

Phenyl Laurate (CAS No. 4228-00-6): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Phenyl laurate (CAS No. 4228-00-6), a phenyl ester of lauric acid. The document details its physicochemical properties, synthesis methodologies, and analytical procedures. Furthermore, it explores its reactivity, particularly in the context of the Fries rearrangement, and discusses potential, though not yet extensively researched, applications in the pharmaceutical sciences. This guide is intended to be a comprehensive resource for professionals in research and drug development, offering detailed experimental protocols and data presented in a clear, accessible format.

Chemical and Physical Properties

This compound, also known as phenyl dodecanoate, is a white to off-white solid or liquid at room temperature, characterized by the chemical formula C₁₈H₂₈O₂.[1] Its molecular structure consists of a phenyl group attached to the carbonyl carbon of a laurate (dodecanoate) chain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4228-00-6 | [1] |

| Molecular Formula | C₁₈H₂₈O₂ | [1] |

| Molecular Weight | 276.42 g/mol | [1] |

| Appearance | White to off-white solid or liquid | |

| Melting Point | 24.5 °C | |

| Boiling Point | 192-195 °C at 4 Torr | |

| Density | 0.9443 g/cm³ at 20 °C | |

| Refractive Index | 1.486 | |

| Solubility | Insoluble in water; soluble in organic solvents like benzene, alcohol, and ether. |

Synthesis of this compound

This compound can be synthesized through several esterification methods. Two common approaches are the reaction of lauroyl chloride with phenol and the direct esterification of lauric acid with phenol.

Synthesis from Lauroyl Chloride and Phenol

This method involves the acylation of phenol with lauroyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve phenol (1.0 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

-

Base Addition: Add a base (e.g., triethylamine or pyridine, 1.1 equivalents) to the reaction mixture and cool the flask in an ice bath.

-

Acylation: Slowly add lauroyl chloride (1.0 equivalent), dissolved in the same anhydrous solvent, to the stirred solution via the dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC).

-

Work-up:

-

Filter the reaction mixture to remove the amine hydrochloride salt.

-

Wash the filtrate sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude this compound.

-

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Caption: Synthesis workflow of this compound from Phenol and Lauroyl Chloride.

Direct Esterification of Lauric Acid and Phenol

This method involves the direct reaction of lauric acid with phenol, typically catalyzed by a strong acid.

-

Reaction Setup: Combine lauric acid (1.0 equivalent), phenol (1.2 equivalents), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Solvent: Add a suitable solvent that forms an azeotrope with water (e.g., toluene or xylene).

-

Reaction: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by TLC or by measuring the amount of water collected.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted lauric acid.

-

Wash with brine and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

-

Purification: Purify the crude this compound by vacuum distillation.

Analytical Methods

The purity and identity of this compound can be determined using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., 5% phenyl methyl siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.[2]

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis: The retention time of the peak corresponding to this compound and its mass spectrum (molecular ion and fragmentation pattern) are used for identification and quantification.

Caption: General workflow for the GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds.

-

Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

-

HPLC Conditions:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for aromatic esters.[3][4]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. For example, an isocratic mobile phase of 85:15 (v/v) acetonitrile:water.[5][6]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

-

Detection: UV detection at a wavelength of 254 nm is suitable for the phenyl group.

-

Data Analysis: The retention time and peak area are used for qualitative and quantitative analysis, respectively.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

Table 2: Spectroscopic Data of this compound

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the laurate chain. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the laurate chain. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 276, and characteristic fragmentation patterns. |

| IR Spectroscopy | Strong absorption band for the C=O stretching of the ester group (~1760 cm⁻¹), and bands for C-O stretching and aromatic C-H bending. |

Chemical Reactivity: The Fries Rearrangement

This compound, as a phenolic ester, can undergo the Fries rearrangement, a reaction that converts it into a mixture of ortho- and para-hydroxyaryl ketones upon treatment with a Lewis acid catalyst.[7][8] This reaction is of synthetic importance for the preparation of substituted phenols which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[9]

The regioselectivity of the Fries rearrangement is influenced by reaction conditions such as temperature and solvent.[7] Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer.[7][9]

Caption: The Fries Rearrangement of this compound leading to ortho and para substituted products.

Potential Applications in Drug Development

While specific research on the biological activity of this compound is limited, its chemical structure suggests potential applications in drug development, primarily as a prodrug or as a component in drug delivery systems.

Prodrug Potential

Phenyl esters can be utilized as prodrugs to mask polar functional groups, such as hydroxyl groups in phenols, thereby increasing their lipophilicity and potentially improving their absorption and distribution characteristics.[10][11][12][13][14] The ester linkage in this compound could be susceptible to hydrolysis by esterases present in the body, which would release phenol and lauric acid. This mechanism could be exploited to deliver phenolic drugs.

Role in Drug Delivery Systems

The lipophilic nature of this compound makes it a candidate for use as an excipient in various drug formulations. It could potentially function as a penetration enhancer in topical and transdermal delivery systems by altering the lipid barrier of the skin. Its properties may also be suitable for use in the formulation of emulsions, microemulsions, and self-emulsifying drug delivery systems (SEDDS) to improve the solubility and bioavailability of poorly water-soluble drugs.

Safety and Handling

This compound should be handled in accordance with good laboratory practices. It may cause skin and eye irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a well-characterized chemical compound with established methods for its synthesis and analysis. While its direct biological applications are yet to be thoroughly explored, its chemical properties make it an interesting candidate for further investigation in the fields of medicinal chemistry and pharmaceutical sciences, particularly in the design of prodrugs and advanced drug delivery systems. This guide provides a foundational resource for researchers interested in exploring the potential of this compound.

References

- 1. This compound | C18H28O2 | CID 77903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. helixchrom.com [helixchrom.com]

- 5. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 8. Fries Rearrangement [organic-chemistry.org]

- 9. pharmdguru.com [pharmdguru.com]

- 10. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effect of phenyl substituents on the release rates of esterase-sensitive coumarin-based prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

An In-Depth Technical Guide to Phenyl Dodecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of phenyl dodecanoate, an aromatic ester with potential applications in various scientific fields, including organic synthesis, materials science, and drug delivery. This document details its physicochemical properties, provides explicit protocols for its synthesis and characterization, and explores its potential biological activities. All quantitative data is presented in structured tables for clarity and ease of comparison. Furthermore, key experimental workflows and a putative biological signaling pathway are visualized using Graphviz diagrams to facilitate understanding.

Introduction

Phenyl dodecanoate, also known by its IUPAC name phenyl laurate, is the ester formed from phenol and dodecanoic acid (lauric acid). Its structure, consisting of a lipophilic twelve-carbon aliphatic chain and an aromatic phenyl group, imparts unique properties that make it a subject of interest in both chemical and biological research. In the pharmaceutical sciences, long-chain fatty acid esters are explored as prodrugs or as components of drug delivery systems to enhance the lipophilicity and bioavailability of therapeutic agents. This guide aims to provide a detailed technical resource for professionals working with or considering the use of phenyl dodecanoate in their research endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of phenyl dodecanoate is provided in Table 1. This data is essential for its handling, formulation, and application in experimental settings.

Table 1: Physicochemical Properties of Phenyl Dodecanoate

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | Phenyl dodecanoate, Lauric acid phenyl ester | [1] |

| CAS Number | 4228-00-6 | [1] |

| Molecular Formula | C₁₈H₂₈O₂ | [1] |

| Molecular Weight | 276.42 g/mol | [1] |

| Appearance | Colorless to yellow liquid or low-melting solid | [1] |

| Melting Point | 25 °C | [2] |

| Boiling Point | ~379 °C (estimated) | |

| Purity | 97% | [1] |

Spectroscopic Data

The structural elucidation of phenyl dodecanoate is confirmed through various spectroscopic techniques. The expected spectral data are summarized in the following tables.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for Phenyl Dodecanoate (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.40 - 7.20 | m | 5H | Ar-H |

| 2.58 | t | 2H | -C(=O)-CH₂- |

| 1.75 | p | 2H | -C(=O)-CH₂-CH₂ - |

| 1.40 - 1.20 | m | 16H | -(CH₂)₈- |

| 0.88 | t | 3H | -CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹³C NMR Spectral Data for Phenyl Dodecanoate (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 172.5 | C =O |

| 150.8 | Ar-C -O |

| 129.4 | Ar-C H (para) |

| 125.8 | Ar-C H (meta) |

| 121.6 | Ar-C H (ortho) |

| 34.4 | -C(=O)-C H₂- |

| 31.9 | -C H₂- |

| 29.6 - 29.1 | -C H₂- (multiple) |

| 25.0 | -C(=O)-CH₂-C H₂- |

| 22.7 | -C H₂-CH₃ |

| 14.1 | -C H₃ |

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Peaks for Phenyl Dodecanoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070 - 3030 | Medium | Aromatic C-H stretch |

| 2925, 2855 | Strong | Aliphatic C-H stretch |

| 1760 | Strong | C=O (ester) stretch |

| 1595, 1495 | Medium | Aromatic C=C stretch |

| 1200 | Strong | C-O (ester) stretch |

Mass Spectrometry (MS)

The electron ionization mass spectrum of phenyl dodecanoate is expected to show a molecular ion peak and characteristic fragmentation patterns for an ester.

Table 5: Predicted Mass Spectrometry Fragmentation for Phenyl Dodecanoate

| m/z | Fragment Ion |

| 276 | [M]⁺ |

| 183 | [M - C₇H₇O]⁺ (Loss of phenoxy radical) |

| 94 | [C₆H₅OH]⁺ (Phenol) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

Synthesis of Phenyl Dodecanoate

This protocol describes the synthesis of phenyl dodecanoate from phenol and dodecanoyl chloride.

Materials:

-

Phenol (1.0 eq)

-

Dodecanoyl chloride (1.1 eq)

-

Pyridine (1.2 eq)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve phenol in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine to the stirred solution.

-

Add dodecanoyl chloride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with 1 M HCl.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

-

Collect the fractions containing the product and evaporate the solvent to yield pure phenyl dodecanoate.

Cytotoxicity Evaluation using MTT Assay

This protocol outlines a standard procedure to assess the cytotoxic effects of phenyl dodecanoate on a cancer cell line (e.g., MCF-7).

Materials:

-

MCF-7 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phenyl dodecanoate stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of phenyl dodecanoate in complete growth medium from the stock solution.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of phenyl dodecanoate are limited, its structure suggests potential interactions with cellular pathways, particularly after enzymatic hydrolysis into its constituent molecules: phenol and dodecanoic acid. Dodecanoic acid is a known ligand for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors involved in lipid metabolism and inflammation. Phenol and its derivatives have been shown to modulate various signaling pathways, including the NF-κB pathway, which is a key regulator of inflammation and cell survival.

A hypothetical mechanism of action could involve the intracellular hydrolysis of phenyl dodecanoate, leading to the activation of PPARα by the released dodecanoic acid and the modulation of the NF-κB pathway by phenol.

Conclusion

This technical guide provides a foundational resource for the study and application of phenyl dodecanoate. The presented data on its physicochemical properties and spectroscopic characteristics, along with detailed experimental protocols, will aid researchers in its synthesis, handling, and analysis. While the biological activity of phenyl dodecanoate requires further investigation, the potential for its hydrolysis products to modulate key signaling pathways such as PPAR and NF-κB suggests promising avenues for future research in drug development and cellular biology.

References

Phenyl Laurate: A Technical Overview of its Core Molecular Attributes

This guide provides a detailed summary of the fundamental chemical properties of Phenyl Laurate, focusing on its molecular formula and weight. The information is tailored for researchers, scientists, and professionals in drug development who require precise data for their work.

Core Chemical Data

This compound is an ester formed from phenol and lauric acid. Its fundamental molecular properties are summarized below. The molecular weight is a critical parameter in stoichiometry, formulation, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₈O₂ | [1][2][3][4] |

| Average Molecular Weight | 276.42 g/mol | [1][2][3][4][5] |

| Monoisotopic Mass | 276.20893 Da | [1] |

| CAS Number | 4228-00-6 | [1][2][3][5] |

Methodology for Molecular Weight Determination

Computational Protocol:

The molecular weight of a compound like this compound is determined computationally from its molecular formula. This method provides a theoretical value based on the standard atomic weights of the constituent elements.

-

Identify the Molecular Formula: The established formula for this compound is C₁₈H₂₈O₂.[1][2][3][4]

-

Sum Atomic Weights: The molecular weight is calculated by summing the atomic weights of each atom in the formula.

-

Carbon (C): 18 atoms × 12.011 u = 216.198 u

-

Hydrogen (H): 28 atoms × 1.008 u = 28.224 u

-

Oxygen (O): 2 atoms × 15.999 u = 31.998 u

-

-

Calculate Total Molecular Weight: 216.198 + 28.224 + 31.998 = 276.42 u (or g/mol ).

Experimental Verification:

While the theoretical calculation is standard, experimental verification is typically achieved using mass spectrometry. This technique ionizes the molecule and measures its mass-to-charge ratio, allowing for precise determination of the monoisotopic mass and confirmation of the molecular structure.

Molecular Structure and Formation

This compound is the product of an esterification reaction between lauric acid (a 12-carbon saturated fatty acid) and phenol. The diagram below illustrates the logical relationship between the reactants and the final ester product.

Caption: Logical diagram of the esterification reaction forming this compound.

References

An In-depth Technical Guide on the Solubility of Phenyl Laurate in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of phenyl laurate, with a primary focus on the experimental determination of its solubility in various solvents. Due to the limited availability of quantitative solubility data in public literature, this document emphasizes the detailed methodologies required for researchers to generate this critical data in their own laboratories.

Introduction to this compound and its Solubility

This compound (C₁₈H₂₈O₂) is the ester of phenol and lauric acid. Its molecular structure, featuring a long, nonpolar twelve-carbon chain from lauric acid and a phenyl group, suggests a high affinity for nonpolar organic solvents and low solubility in polar solvents like water. An estimated solubility in water is reported to be 0.04716 mg/L at 25 °C[1]. Understanding the solubility of this compound is crucial for its application in various fields, including pharmaceuticals, cosmetics, and industrial processes, where it may act as a solvent, plasticizer, or synthetic intermediate. The choice of solvent can significantly impact reaction kinetics, product purity, and formulation stability.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in common organic solvents is not widely available in published scientific literature. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for recording and organizing experimentally determined solubility data for this compound in a variety of solvents at different temperatures.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility ( g/100 mL solvent) | Molar Solubility (mol/L) | Method of Analysis |

| Common Organic Solvents | |||||

| Ethanol | |||||

| Methanol | |||||

| Isopropanol | |||||

| Acetone | |||||

| Ethyl Acetate | |||||

| Toluene | |||||

| Hexane | |||||

| Green Solvents | |||||

| 2-Methyltetrahydrofuran | |||||

| Cyclopentyl methyl ether | |||||

| Dimethyl isosorbide | |||||

| γ-Valerolactone | |||||

| Binary Solvent Mixtures | |||||

| Ethanol/Water (e.g., 90:10 v/v) | |||||

| Acetone/Water (e.g., 80:20 v/v) |

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid compound like this compound in a liquid solvent is a fundamental experimental procedure in chemistry. The most common and reliable method is the isothermal equilibrium (or shake-flask) method, followed by a quantitative analysis of the saturated solution.[2][3][4]

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the dissolved solute.[2][4]

Materials and Equipment:

-

This compound (high purity)

-

Solvents of interest (analytical grade)

-

Thermostatic shaker or water bath capable of maintaining a constant temperature (±0.1 °C)

-

Analytical balance (±0.0001 g)

-

Glass vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., Gravimetric analysis setup, UV-Vis spectrophotometer, or HPLC system)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a known volume or mass of the solvent in a sealed glass vial or flask. The presence of undissolved solid is crucial to ensure that the solution is saturated.[5][6]

-

Equilibration: Place the sealed vials in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours.[2][7] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved this compound is no longer changing, which indicates that equilibrium has been reached.[5][7]

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the vials to rest in the thermostatic bath for a period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. Immediately filter the sample using a syringe filter to remove any remaining solid particles.[3][7]

-

Analysis: Accurately determine the concentration of this compound in the filtered saturated solution using a suitable analytical method.

a) Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining solubility.[5][8][9]

Procedure:

-

Accurately weigh a clean, dry evaporating dish (W₁).

-

Pipette a known volume of the filtered saturated solution into the pre-weighed evaporating dish and weigh it again (W₂).

-

Carefully evaporate the solvent in a fume hood or a well-ventilated area. A rotary evaporator or a gentle stream of nitrogen can be used to expedite this process.

-

Once the solvent is removed, dry the evaporating dish containing the this compound residue in an oven at a temperature below the melting point of this compound (24.5 °C) until a constant weight is achieved (W₃).[5][6]

-

Calculate the mass of the dissolved this compound (W₃ - W₁) and the mass of the solvent (W₂ - W₃).

-

The solubility can then be expressed as grams of this compound per 100 grams of solvent.

b) UV-Vis Spectrophotometry

This method is suitable if this compound exhibits sufficient absorbance at a specific wavelength in the UV-Vis spectrum.

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Take a precise aliquot of the filtered saturated solution and dilute it with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

c) High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining the concentration of a compound.[7][10]

Procedure:

-

Method Development: Develop an HPLC method with a suitable column, mobile phase, and detector (e.g., UV detector) that can effectively separate and quantify this compound.

-

Calibration Curve: Prepare and run a series of standard solutions of this compound of known concentrations to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject a known volume of the filtered saturated solution (or a diluted aliquot) into the HPLC system.

-

Determine the peak area corresponding to this compound and use the calibration curve to calculate its concentration in the sample.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the isothermal equilibrium method.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While published quantitative data on the solubility of this compound in various organic solvents is scarce, this guide provides researchers, scientists, and drug development professionals with the necessary experimental protocols to determine this vital physicochemical property. The isothermal equilibrium method, coupled with appropriate analytical techniques such as gravimetry or chromatography, offers a reliable means of generating accurate and reproducible solubility data. This information is indispensable for the effective formulation, processing, and application of this compound in diverse scientific and industrial settings.

References

- 1. This compound, 4228-00-6 [thegoodscentscompany.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. pubs.acs.org [pubs.acs.org]

- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. researchgate.net [researchgate.net]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. improvedpharma.com [improvedpharma.com]

Phenyl Laurate Derivatives as Chromogenic Substrates for Enzyme Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of phenyl laurate and its derivatives, particularly p-nitrothis compound (pNPL), as substrates in enzyme assays. This document details the underlying principles, experimental protocols, and data analysis techniques relevant to researchers in biochemistry, enzymology, and drug discovery.

Introduction

Phenyl esters of fatty acids are valuable tools for the continuous monitoring of lipolytic enzyme activity. Among these, p-nitrothis compound (pNPL) is a widely used chromogenic substrate for assaying enzymes such as lipases and esterases. The principle of this assay is based on the enzymatic hydrolysis of the ester bond in pNPL, which releases lauric acid and p-nitrophenol. Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, a yellow-colored product that can be quantified spectrophotometrically, typically at a wavelength of 405-415 nm. The rate of p-nitrophenol formation is directly proportional to the enzyme's activity. This method offers a simple, reliable, and continuous way to study enzyme kinetics, screen for inhibitors, and determine enzyme activity in various samples.[1][2][3]

Principle of the Assay

The enzymatic assay using p-nitrothis compound involves a two-step process that results in a measurable color change.

Figure 1: Enzymatic hydrolysis of p-nitrothis compound.

Initially, the lipase or esterase catalyzes the hydrolysis of the colorless substrate, p-nitrothis compound. This reaction yields lauric acid and p-nitrophenol, which is also colorless in its protonated form. In the second step, under alkaline conditions (typically pH > 8.0), the hydroxyl group of p-nitrophenol is deprotonated to form the p-nitrophenolate ion. This ion exhibits a distinct yellow color, and its concentration can be determined by measuring the absorbance of the solution.

Data Presentation: Kinetic Parameters

The affinity and catalytic efficiency of various lipases and esterases for p-nitrothis compound and other p-nitrophenyl esters can be compared using the Michaelis-Menten kinetic parameters, Km and Vmax. The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. A lower Km value signifies a higher affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Reference |

| Pseudomonas sp. | p-Nitrothis compound | 0.582 | 124 | 8.5 | 35 | [4] |

| Yarrowia lipolytica | p-Nitrothis compound | 0.234 | 0.033 (µM/mL/min) | - | - | [4] |

| Candida antarctica Lipase B | p-Nitrothis compound | 0.192 | 0.042 (µM/mL/min) | - | - | [4] |

| Wild Type Lipase | p-Nitrophenyl Dodecanoate (C12) | - | 0.78 (U/mg protein) | - | 25 | [3][5][6] |

| Purified EstOF4 | p-Nitrothis compound (C12) | 0.15 | 0.15 (U/mg) | 8.0 | 65 | [7] |

| Bacillus licheniformis S-86 Esterase | p-Nitrophenyl Acetate (C2) | 0.0802 | 256.4 | - | - |

Note: The units for Vmax may vary between studies and are presented as reported in the source.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and accurate results. Below are protocols for a standard lipase/esterase assay and its adaptation for a high-throughput microplate format.

Standard Spectrophotometric Assay

This protocol describes a typical cuvette-based assay for measuring enzyme activity.

Figure 2: Standard spectrophotometric assay workflow.

Materials:

-

p-Nitrothis compound (pNPL)

-

Isopropanol or another suitable organic solvent

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 0.5% (v/v) Triton X-100)

-

Enzyme solution

-

Spectrophotometer and cuvettes

Procedure:

-

Prepare a 10 mM stock solution of pNPL in isopropanol.

-

Prepare the working substrate solution by emulsifying the pNPL stock solution in the assay buffer to the desired final concentration (e.g., 1 mM). The inclusion of a detergent like Triton X-100 is often necessary to solubilize the hydrophobic substrate.[3]

-

Pipette the assay buffer and the working substrate solution into a cuvette.

-

Pre-incubate the cuvette in the spectrophotometer at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding a small volume of the enzyme solution to the cuvette and mix quickly.

-

Immediately begin monitoring the change in absorbance at 410 nm over time. Record the absorbance at regular intervals (e.g., every 30 seconds) for a period during which the reaction rate is linear (typically 5-10 minutes).

-

Calculate the rate of the reaction (ΔAbs/min) from the initial linear portion of the absorbance versus time plot.

-

Calculate the enzyme activity using the Beer-Lambert law, incorporating the molar extinction coefficient of p-nitrophenol under the specific assay conditions.

High-Throughput Microplate Assay

This protocol is adapted for a 96-well plate format, suitable for screening a large number of samples, such as in drug discovery for identifying enzyme inhibitors.[8][9]

Figure 3: High-throughput microplate assay workflow.

Materials:

-

Same as the standard assay, plus:

-

96-well clear, flat-bottom microplate

-

Microplate reader with temperature control and kinetic reading capabilities

-

Multichannel pipette

Procedure:

-

Prepare reagents as described in the standard assay protocol.

-

Dispense the assay buffer into the wells of the 96-well plate.

-

Add test compounds or potential inhibitors dissolved in a suitable solvent (e.g., DMSO) to the appropriate wells. Include controls with solvent only.

-

Add the enzyme solution to all wells except for the blanks.

-

Pre-incubate the plate in the microplate reader at the desired temperature for 5 minutes.

-

Initiate the reaction by adding the pNPL working solution to all wells using a multichannel pipette.

-

Immediately begin reading the absorbance at 410 nm. The readings can be taken in kinetic mode (e.g., every minute for 15-30 minutes) or as a single endpoint measurement after a fixed incubation time.[8]

-

For kinetic analysis, calculate the reaction rate for each well. For inhibitor screening, calculate the percentage of inhibition relative to the control wells.

Factors Affecting the Assay and Troubleshooting

Several factors can influence the accuracy and reproducibility of enzyme assays using p-nitrothis compound.

-

pH: The optimal pH for the enzyme's activity and the color development of p-nitrophenolate must be considered. The pKa of p-nitrophenol is around 7.15, and its color is pH-dependent. Therefore, maintaining a stable alkaline pH is crucial for accurate measurements.[10][11]

-

Temperature: Enzyme activity is highly sensitive to temperature. The optimal temperature for the specific enzyme should be used and maintained consistently throughout the assay.[4]

-

Substrate Solubility: p-Nitrothis compound is poorly soluble in aqueous solutions. The use of organic co-solvents (like isopropanol) and emulsifying agents (like Triton X-100 or gum arabic) is often necessary to create a stable substrate emulsion.[2][10]

-

Spontaneous Hydrolysis: At alkaline pH, p-nitrophenyl esters can undergo spontaneous, non-enzymatic hydrolysis. It is essential to include a "no-enzyme" control to measure and subtract this background rate from the enzymatic rate.[11]

-

Interfering Substances: Compounds in the sample that absorb light at 410 nm can interfere with the assay. A sample blank (without substrate) should be run to correct for this.

Troubleshooting Common Issues:

-

High background absorbance: This could be due to the spontaneous hydrolysis of the substrate at high pH or the presence of interfering substances in the sample. Ensure the substrate solution is freshly prepared and run appropriate blanks.

-

Low or no enzyme activity: The enzyme may be inactive due to improper storage or dilution. The assay conditions (pH, temperature) may be suboptimal. The substrate may not be properly emulsified.

-

Non-linear reaction rate: This could be due to substrate depletion, product inhibition, or enzyme instability under the assay conditions. Ensure that the initial linear portion of the reaction curve is used for rate calculations.

Conclusion

Assays utilizing p-nitrothis compound and related esters are powerful tools for the characterization of lipolytic enzymes. They provide a convenient and sensitive method for determining enzyme activity and kinetics. By carefully controlling experimental conditions and understanding potential sources of error, researchers can obtain reliable and reproducible data, facilitating advancements in basic research and drug development.

References

- 1. jcsp.org.pk [jcsp.org.pk]

- 2. tandfonline.com [tandfonline.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. scielo.sa.cr [scielo.sa.cr]

Phenyl Laurate: A Comprehensive Technical Guide on its History, Biochemical Applications, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl laurate, a phenyl ester of dodecanoic acid, has become an invaluable tool in the field of biochemistry, primarily as a substrate for the enzymatic analysis of lipases and esterases. While the specific historical moment of its initial synthesis is not prominently documented, its utility emerged with the advancement of enzymology. This technical guide provides an in-depth exploration of this compound, covering its historical context, physicochemical properties, synthesis, and, most critically, its application in enzyme kinetics and inhibitor screening. Detailed experimental protocols and data are presented to offer a practical resource for laboratory professionals.

History and Discovery of this compound in a Biochemical Context

The precise first synthesis of this compound is not well-documented in seminal publications, suggesting it was likely created as part of broader investigations into esterification reactions during the late 19th or early 20th century, a period of significant progress in organic synthesis. The synthesis of various phenyl esters was a common practice, and it is plausible that this compound was one of many such compounds synthesized and characterized without immediate recognition of its future biochemical significance.

The true "discovery" of this compound in a biochemical sense is intrinsically linked to the development of enzyme assays. In the mid-20th century, researchers sought reliable and straightforward methods to quantify the activity of lipolytic enzymes. The hydrolysis of an ester bond that releases a product detectable by spectrophotometry proved to be a highly effective strategy. While this compound itself does not produce a colored product upon hydrolysis, its derivative, p-nitrothis compound (pNPL), became a cornerstone of lipase and esterase assays. The enzymatic cleavage of pNPL releases p-nitrophenol, a chromogenic compound that absorbs light at 405 nm under alkaline conditions, providing a direct measure of enzyme activity.[1][2] This innovation solidified the role of phenyl esters, and specifically those with chromogenic leaving groups like pNPL, as indispensable reagents in biochemistry.

While pNPL is more commonly used for colorimetric assays, unmodified this compound remains a relevant substrate for alternative analytical methods, such as high-performance liquid chromatography (HPLC), which can directly measure the appearance of the phenol product.[3]

Physicochemical Properties of this compound

Understanding the physical and chemical characteristics of this compound is essential for its effective use in experimental settings.

| Property | Value | Reference |

| IUPAC Name | Phenyl dodecanoate | [4] |

| Synonyms | This compound, Lauric acid phenyl ester | [5] |

| CAS Number | 4228-00-6 | [5] |

| Molecular Formula | C₁₈H₂₈O₂ | [4] |

| Molecular Weight | 276.41 g/mol | [5] |

| Melting Point | 24.5 °C | [5] |

| Boiling Point | 192-195 °C at 4 Torr | [5] |

| Density | 0.9443 g/cm³ at 20 °C | [5] |

| Solubility | Insoluble in water; Soluble in organic solvents like alcohol. |

Synthesis of this compound

This compound is synthesized through the esterification of phenol with lauric acid. This reaction is typically catalyzed by a strong acid.

General Chemical Synthesis Protocol (Fischer Esterification)

This protocol describes a standard laboratory-scale synthesis of this compound.

Materials:

-

Lauric acid (dodecanoic acid)

-

Phenol

-

Concentrated sulfuric acid (H₂SO₄) or another suitable acid catalyst

-

Toluene or a similar azeotroping agent

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine lauric acid and a slight molar excess of phenol.

-

Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% by weight of the lauric acid).

-

Add toluene to the flask to facilitate the azeotropic removal of water.

-

Assemble the Dean-Stark apparatus and reflux condenser with the flask.

-

Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, indicating the completion of the esterification.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with the 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent (toluene) using a rotary evaporator to yield crude this compound.

-

The product can be further purified by vacuum distillation or recrystallization if necessary.

Application in Biochemical Assays: this compound and its Derivatives

The primary biochemical application of this compound and its derivatives is as substrates for measuring the activity of lipases and esterases. The enzymatic hydrolysis of the ester bond is the principle of these assays.

The Principle of the Lipase/Esterase Assay

Lipases and esterases are hydrolase enzymes that catalyze the cleavage of ester bonds. When this compound is used as a substrate, the enzyme cleaves the ester linkage, yielding phenol and lauric acid.

References

Phenyl Laurate: A Synthetic Compound Not Found in Nature

An extensive review of scientific literature and chemical databases reveals that phenyl laurate is not a naturally occurring compound. The Good Scents Company, a comprehensive resource for flavor and fragrance materials, explicitly states that this compound is "not found in nature"[1]. This finding is consistent across multiple chemical and toxicological databases which list it as a synthetic substance for research and industrial purposes[2][3][4].

While the user requested an in-depth technical guide on the natural occurrence, sources, and experimental protocols for this compound, the absence of this compound in the natural world makes it impossible to provide such a document. There is no evidence of any biosynthetic pathway in plants, animals, fungi, or bacteria that produces this compound. Consequently, there are no established experimental protocols for its isolation or quantification from natural sources, nor is there any quantitative data to present in a tabular format.

It is important to distinguish this compound from other structurally related but distinct compounds that are found in nature. For instance, phenyllactic acid is a well-documented antimicrobial compound produced by lactic acid bacteria[5][6][7][8][9]. Additionally, various other laurate esters , where lauric acid is bound to different molecules, are present in nature. For example, ethyl laurate is found in many fruits and alcoholic beverages, and methyl laurate is present in various plants and foodstuffs[10][11]. Lauric acid itself is a saturated fatty acid abundant in coconut and palm kernel oils[12]. However, the specific ester linkage between a phenyl group and lauric acid, forming this compound, has not been identified as a natural product.

The available information on this compound is limited to its chemical synthesis, physical and chemical properties, and its use as a laboratory reagent or in industrial applications. For researchers, scientists, and drug development professionals, it is crucial to recognize that this compound is a synthetic molecule. Therefore, any investigation into its biological activities or potential applications should be based on the understanding that it is an exogenous compound.

Logical Relationship Diagram

The following diagram illustrates the distinction between the synthetic nature of this compound and the natural occurrence of related compounds.

References

- 1. This compound, 4228-00-6 [thegoodscentscompany.com]

- 2. This compound | C18H28O2 | CID 77903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound | 4228-00-6 [amp.chemicalbook.com]

- 5. Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria - MedCrave online [medcraveonline.com]

- 6. The lactic acid bacteria metabolite phenyllactic acid inhibits both radial growth and sporulation of filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antifungal activity of phenyllactic acid against molds isolated from bakery products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenyl lactic acid alleviates Helicobacter pylori infection in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Production of Phenyllactic Acid from Porphyra Residues by Lactic Acid Bacterial Fermentation [mdpi.com]

- 10. Ethyl laurate | The Fragrance Conservatory [fragranceconservatory.com]

- 11. Methyl Laurate | C13H26O2 | CID 8139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Lauric acid - Wikipedia [en.wikipedia.org]

Phenyl Laurate: A Toxicological and Safety Profile for Researchers and Drug Development Professionals

An In-depth Technical Guide

This document provides a comprehensive overview of the available toxicological and safety data for phenyl laurate (CAS No. 4228-00-6), a phenyl ester of dodecanoic acid. The information is intended for researchers, scientists, and drug development professionals to support informed decision-making and risk assessment. Due to the limited availability of specific experimental data for this compound, this guide incorporates information from safety data sheets, GHS classifications, and read-across data from structurally similar compounds to provide a thorough evaluation.

Executive Summary

This compound is classified as harmful if swallowed, a skin and eye irritant, and a potential skin sensitizer.[1][2][3] It may also cause respiratory irritation.[1][3] No quantitative data for acute toxicity (LD50), specific irritation scores, or definitive mutagenicity studies for this compound are publicly available. Therefore, a conservative approach to handling and use is recommended. This guide summarizes the known hazard classifications and presents a hypothesized metabolic pathway. Detailed experimental protocols for key toxicological endpoints are described to provide context for the data and to guide any future testing.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 4228-00-6 | [4] |

| Molecular Formula | C18H28O2 | [4] |

| Molecular Weight | 276.41 g/mol | [2] |

| Physical Form | Colorless to yellow liquid or low-melting solid | |

| Melting Point | 24.5 °C | [4] |

| Boiling Point | 192-195 °C @ 4 Torr | [4] |

Toxicological Data

The toxicological data for this compound is primarily derived from its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications as reported in safety data sheets and on chemical databases. Quantitative experimental data is largely unavailable for the parent compound.

Acute Toxicity

This compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[1] No specific median lethal dose (LD50) values for oral, dermal, or inhalation routes of exposure have been determined.[5] In the absence of specific data, handling procedures should reflect this classification.

Skin and Eye Irritation

According to available safety data sheets, this compound is classified as a skin irritant (Category 2) and causes serious eye irritation (Category 2A).[1][3] It may also cause respiratory irritation.[1][3] Direct contact with skin and eyes should be avoided through the use of appropriate personal protective equipment.[6]

Skin Sensitization

This compound is classified as a skin sensitizer (Skin Sens. 1), meaning it may cause an allergic skin reaction.[2] This is a key hazard identified for this substance.

Mutagenicity and Genotoxicity

Repeated Dose and Reproductive Toxicity

No studies on the repeated dose or reproductive toxicity of this compound were identified. A blog post mentions limited and inconclusive research on the reproductive toxicity of phenyl dodecanoate, suggesting a need for further investigation.[9]

Metabolism

While specific metabolic studies on this compound are not available, a probable metabolic pathway involves the hydrolysis of the ester bond by esterase enzymes present in the body. This would break down this compound into its constituent molecules: phenol and lauric acid.[10] Both of these metabolites have well-characterized metabolic fates. Phenol is readily absorbed and excreted in the urine after undergoing metabolism in the liver.[11] Lauric acid, a common fatty acid, is metabolized through beta-oxidation.

Figure 1. Hypothesized metabolic pathway of this compound.

Experimental Protocols

Detailed methodologies for key toxicological experiments are crucial for the interpretation of data and the design of future studies. The following sections describe standard protocols for assessing the toxicological endpoints relevant to this compound.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[12][13]

Principle: This assay utilizes several strains of Salmonella typhimurium and Escherichia coli that carry mutations in genes involved in histidine or tryptophan synthesis, respectively. These strains cannot grow in a medium lacking the specific amino acid. The test chemical is added to a culture of these bacteria, and if it is a mutagen, it will cause reverse mutations that restore the gene's function, allowing the bacteria to grow on an amino-acid-deficient medium. The assay is conducted with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.[14]

Figure 2. General workflow for the Ames test.

Acute Dermal Irritation/Corrosion - OECD 404

Principle: This test evaluates the potential of a substance to cause skin irritation or corrosion. A single dose of the test substance is applied to the skin of an experimental animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specific intervals after application.

Acute Eye Irritation/Corrosion - OECD 405

Principle: This method assesses the potential of a substance to cause eye irritation or damage. A single dose of the substance is applied to one eye of an experimental animal (usually a rabbit). The eye is then examined for lesions of the cornea, iris, and conjunctiva at specified intervals.

Skin Sensitization: Local Lymph Node Assay (LLNA) - OECD 429

Principle: The LLNA is the preferred method for testing for skin sensitization potential.[15] It measures the proliferation of lymphocytes in the lymph nodes draining the site of application of the test substance on mice. An increase in lymphocyte proliferation above a certain threshold compared to control animals indicates that the substance has sensitizing potential.[16]

Safety and Handling

Given the identified hazards, strict safety precautions should be followed when handling this compound.

-

Personal Protective Equipment: Wear safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[6]

-

Ventilation: Handle in a well-ventilated area to avoid inhalation of vapors.[4]

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizers, acids, and bases.[4][6]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[1] If inhaled, move the person to fresh air.[6] If swallowed, rinse mouth with water and consult a physician.[1]

Conclusion

This compound is a chemical with identified hazards including acute oral toxicity, skin and eye irritation, and skin sensitization. The lack of comprehensive, publicly available quantitative toxicological data necessitates a cautious approach to its use. The information provided in this guide, based on GHS classifications and read-across from structurally similar compounds, serves as a foundation for safety assessments. It is recommended that specific toxicological studies be conducted for this compound if its intended use involves significant human exposure.

References

- 1. angenechemical.com [angenechemical.com]

- 2. This compound | C18H28O2 | CID 77903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 4228-00-6 [amp.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound, 4228-00-6 [thegoodscentscompany.com]

- 6. biosynce.com [biosynce.com]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. Final report of the amended safety assessment of Glyceryl Laurate, Glyceryl Laurate SE, Glyceryl Laurate/Oleate, Glyceryl Adipate, Glyceryl Alginate, Glyceryl Arachidate, Glyceryl Arachidonate, Glyceryl Behenate, Glyceryl Caprate, Glyceryl Caprylate, Glyceryl Caprylate/Caprate, Glyceryl Citrate/Lactate/Linoleate/Oleate, Glyceryl Cocoate, Glyceryl Collagenate, Glyceryl Erucate, Glyceryl Hydrogenated Rosinate, Glyceryl Hydrogenated Soyate, Glyceryl Hydroxystearate, Glyceryl Isopalmitate, Glyceryl Isostearate, Glyceryl Isostearate/Myristate, Glyceryl Isostearates, Glyceryl Lanolate, Glyceryl Linoleate, Glyceryl Linolenate, Glyceryl Montanate, Glyceryl Myristate, Glyceryl Isotridecanoate/Stearate/Adipate, Glyceryl Oleate SE, Glyceryl Oleate/Elaidate, Glyceryl Palmitate, Glyceryl Palmitate/Stearate, Glyceryl Palmitoleate, Glyceryl Pentadecanoate, Glyceryl Polyacrylate, Glyceryl Rosinate, Glyceryl Sesquioleate, Glyceryl/Sorbitol Oleate/Hydroxystearate, Glyceryl Stearate/Acetate, Glyceryl Stearate/Maleate, Glyceryl Tallowate, Glyceryl Thiopropionate, and Glyceryl Undecylenate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biosynce.com [biosynce.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. gov.uk [gov.uk]

- 12. fishersci.com [fishersci.com]

- 13. biotoxicity.com [biotoxicity.com]

- 14. researchgate.net [researchgate.net]

- 15. Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ecetoc.org [ecetoc.org]

An In-depth Technical Guide on the Stability and Degradation Profile of Phenyl Laurate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl laurate, the ester of phenol and lauric acid, is a compound with applications in various scientific and industrial fields. A thorough understanding of its stability and degradation profile is paramount for ensuring its quality, efficacy, and safety in different formulations. This technical guide provides a comprehensive overview of the chemical stability of this compound, detailing its principal degradation pathways, including hydrolysis, oxidation, and photodegradation. Influential factors such as pH, temperature, and light are discussed in relation to their impact on the degradation kinetics. This document outlines detailed experimental protocols for conducting forced degradation studies and for developing stability-indicating analytical methods. Quantitative data, where available, is summarized, and degradation pathways and experimental workflows are visualized to provide a clear and concise reference for professionals in research and development.

Chemical and Physical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability.

| Property | Value | Reference |

| IUPAC Name | Phenyl dodecanoate | [1] |

| CAS Number | 4228-00-6 | [2] |

| Molecular Formula | C₁₈H₂₈O₂ | [1] |

| Molecular Weight | 276.41 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid/solid | [2] |

| Melting Point | 24.5 °C | [2] |

| Boiling Point | 192-195 °C @ 4 Torr | [2] |

| Solubility | Insoluble in water; soluble in organic solvents and oils. | [3] |